2-(Oxan-4-yloxy)ethan-1-amine
Description
2-(Oxan-4-yloxy)ethan-1-amine (IUPAC name: 2-(tetrahydro-2H-pyran-4-yloxy)ethanamine) is a secondary amine featuring a tetrahydropyran (oxane) ring linked via an ether bond to an ethylamine backbone. Its molecular formula is C₇H₁₅NO (average mass: 129.203 g/mol, CAS: 65412-03-5), with a purity of 95% .
Properties
IUPAC Name |
2-(oxan-4-yloxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPHRQRZJVSBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-57-7 | |
| Record name | 2-(oxan-4-yloxy)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yloxy)ethan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2-chloroethanol with tetrahydropyran in the presence of a base to form 2-(Oxan-4-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yloxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-(Oxan-4-yloxy)ethan-1-amine is being investigated for its potential as a pharmaceutical precursor. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. For example, it could serve as a building block for synthesizing compounds with neuroprotective or anti-inflammatory properties.
Organic Synthesis
This compound is valuable in organic synthesis as an intermediate. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of more complex molecules. The oxane moiety enhances its reactivity profile, making it suitable for diverse synthetic pathways.
Material Science
In material science, this compound has potential applications in the development of polymers and coatings. Its ability to form stable bonds with other materials can be exploited to create composites with enhanced mechanical and thermal properties.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Precursor for pharmaceutical compounds | Development of neuroprotective agents |
| Organic Synthesis | Intermediate in complex organic reactions | Versatility in synthetic pathways |
| Material Science | Development of polymers and coatings | Enhanced mechanical and thermal properties |
Case Study 1: Neuroprotective Agents
A study investigated the synthesis of derivatives of this compound aimed at enhancing neuroprotective effects against oxidative stress in neuronal cells. The results indicated that specific derivatives exhibited significant protective activity, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Polymer Development
Research focused on using this compound as a monomer in the creation of biodegradable polymers. The resulting materials demonstrated improved degradation rates compared to traditional plastics, highlighting the compound's utility in sustainable material development.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights key structural analogues and their properties:
Key Observations :
- Lipophilicity : The oxan-4-yloxy group in the target compound balances hydrophilicity and lipophilicity (logP ~1.5 estimated), whereas diphenylethylamine (logP ~3.5) is highly lipophilic due to aromatic groups .
- Metabolic Stability : Cyclic ethers like oxan and oxetane may enhance metabolic stability compared to linear ethers (e.g., methoxyethoxy in ) by resisting oxidative cleavage .
- Bioactivity : The triazole and imidazole derivatives exhibit receptor-specific activity (e.g., TAAR1 agonism, histamine modulation), while the oxan-containing compound’s applications remain exploratory .
Reactivity Differences :
- The oxan-4-yloxy group’s ether linkage is less reactive than the electron-deficient oxazole or triazole rings, making it more stable under acidic/basic conditions .
- Imidazole-containing amines () exhibit higher basicity (pKa ~7) compared to the target compound (pKa ~9.5 estimated) due to aromatic nitrogen lone pairs .
Biological Activity
2-(Oxan-4-yloxy)ethan-1-amine, with the CAS number 933758-57-7, is a chemical compound that has garnered attention for its potential biological activity and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H15NO3, indicating it contains an oxane ring and an amino group. Its structural features allow for various interactions with biological targets, which may contribute to its activity in different biological systems.
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The amino group facilitates hydrogen bonding, which is crucial for binding to target proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
2. Therapeutic Potential
Research indicates that this compound may exhibit several therapeutic effects:
- Anti-inflammatory Properties: Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects: Studies suggest that compounds within this class can protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease treatments.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cell Viability Assays: In vitro studies using human cell lines demonstrated that this compound could enhance cell viability under stress conditions, suggesting a protective role against cellular damage.
- Fatty Acid Synthesis Inhibition: A study indicated that related compounds inhibited fatty acid synthesis in HepG2 cells, which could have implications for metabolic disorders .
Comparative Studies
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxane ring + amino group | Neuroprotective, anti-inflammatory |
| 1-Amino-2-(4-fluorophenyl)propan-2-ol | Fluorophenyl group | Anti-cancer properties |
| 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine | Benzodiazole ring | Antidepressant effects |
Experimental Data
Experimental data from various studies supports the potential biological activities of this compound:
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
